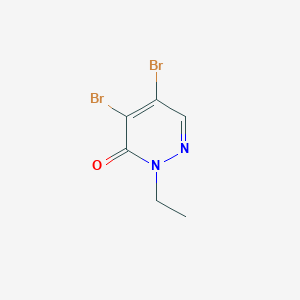
4,5-Dibromo-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-ethylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an ethyl group at the 2 position of the pyridazinone ring
Méthodes De Préparation
The synthesis of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazinone. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4,5-Dibromo-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dibromo-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
4,5-Dibromo-2-ethylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
4,5-dibromo-2-ethyl-2H-1,2,3-triazole: Another brominated compound with different ring structure and properties.
2-ethyl-4,5-dibromo-1H-imidazole: A compound with similar bromine substitution but different ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
103977-71-5 |
|---|---|
Formule moléculaire |
C6H6Br2N2O |
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
4,5-dibromo-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C6H6Br2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 |
Clé InChI |
FNNFIPZTBUKDAE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)

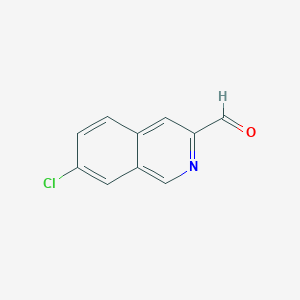
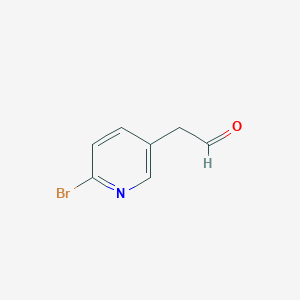
![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
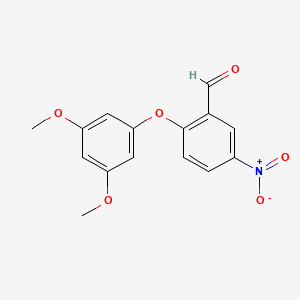
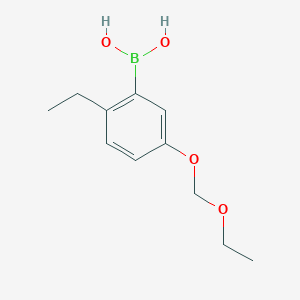
![2-[(2-Chlorophenyl)methyl]oxirane](/img/structure/B8793692.png)

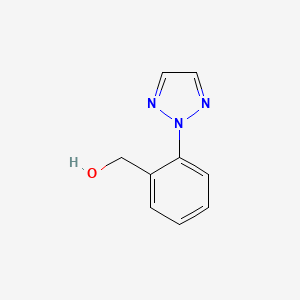
![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8793710.png)
![(1-{3-[6-(9,9-Difluoro-7-{2-[5-(2-methoxycarbonylamino-3-methyl-butyryl)-5-aza-spiro[2.4]hept-6-yl]-3H-imidazol-4-yl}-9H-fluoren-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8793716.png)
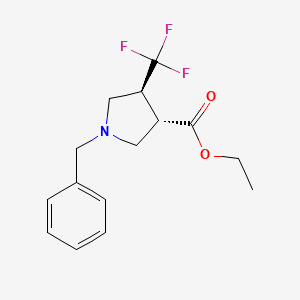
![4-Phenylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B8793724.png)
